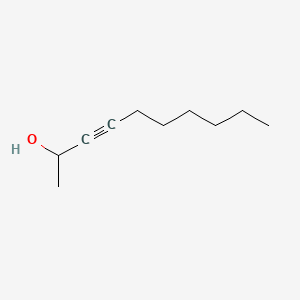
3-Decyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decyne chain, which contains a triple bond between the third and fourth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Decyn-2-ol can be synthesized through various methods. One common approach involves the isomerization of 2-decyn-1-ol. The process typically involves the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then subjected to specific conditions, such as heating and stirring, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures higher yields and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as Lindlar’s catalyst or palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes (e.g., cis-3-decen-1-ol) or alkanes.
Substitution: Halides (e.g., 3-decyn-2-chloride).
Applications De Recherche Scientifique
3-Decyn-2-ol has various applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its toxicity on green algae.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Decyn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity. For instance, the compound can undergo hydrogenation to form alkenes, which may interact with specific enzymes or receptors in biological systems. Detailed studies on its mechanism of action are ongoing and may provide further insights into its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decyn-1-ol: Another decyne alcohol with the hydroxyl group on the first carbon.
3-Decyn-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Decen-2-ol: An alkene alcohol with a double bond instead of a triple bond.
Uniqueness
3-Decyn-2-ol is unique due to the specific positioning of the hydroxyl group and the triple bond. This configuration imparts distinct chemical properties and reactivity compared to its isomers and analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
69668-93-5 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3 |
Clé InChI |
PGIQIBRWODQISW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


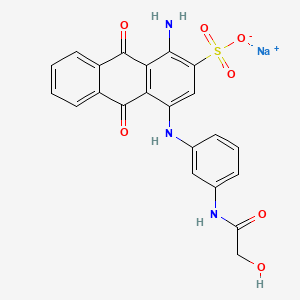
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

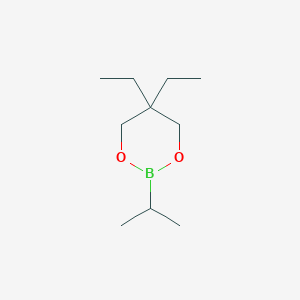
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
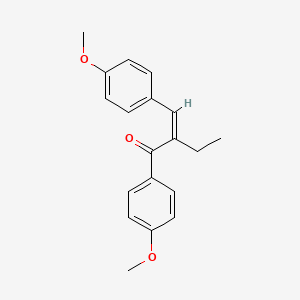
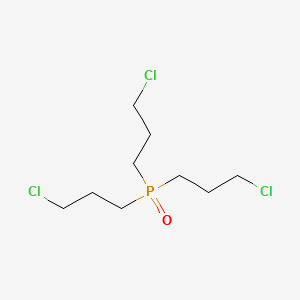
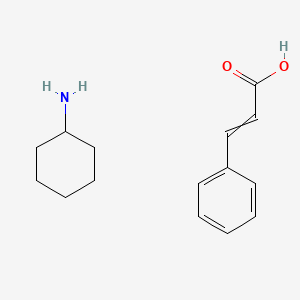
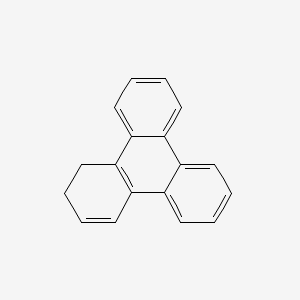
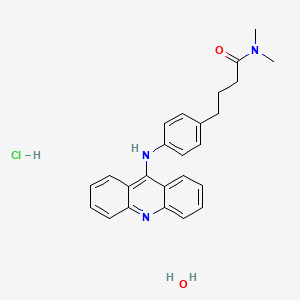
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
